2-Methyl-3-amino-4'-chloro-benzophenone

Description

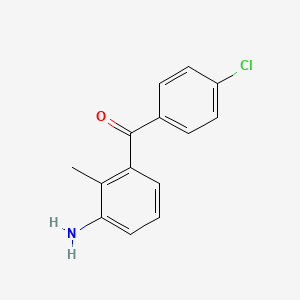

2-Methyl-3-amino-4'-chloro-benzophenone is a substituted benzophenone derivative characterized by a methyl group at the 2-position, an amino group at the 3-position on one benzene ring, and a chlorine atom at the 4'-position on the second ring. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and chemical synthesis. Its synthesis is inferred to involve methods similar to those for related benzophenones, such as the use of isatoic anhydride to introduce amino groups, as demonstrated for 2-amino-4'-chloro-benzophenone (55% yield) .

Properties

Molecular Formula |

C14H12ClNO |

|---|---|

Molecular Weight |

245.70 g/mol |

IUPAC Name |

(3-amino-2-methylphenyl)-(4-chlorophenyl)methanone |

InChI |

InChI=1S/C14H12ClNO/c1-9-12(3-2-4-13(9)16)14(17)10-5-7-11(15)8-6-10/h2-8H,16H2,1H3 |

InChI Key |

BNCJTMZAEBHDBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their differences are summarized below:

Physicochemical Properties

- Solubility: The amino group in this compound improves aqueous solubility compared to non-amino analogs like 4-chlorobenzophenone (logP ~3.5 vs. ~4.2) .

- Thermal Stability: Methyl and amino substituents reduce melting points relative to halogen-only derivatives. For example, 4-chlorobenzophenone has a boiling point of 365°C, while amino-substituted analogs decompose below 300°C .

Electronic and Steric Effects

- Electron Donor/Acceptor Balance: The amino group (electron-donating) and chlorine (electron-withdrawing) create a polarized structure, enhancing reactivity in nucleophilic substitutions compared to non-amino analogs .

- Steric Hindrance: The 2-methyl group in the target compound may limit access to the carbonyl group, reducing reaction rates in sterically sensitive reactions compared to 4-chlorobenzophenone .

Preparation Methods

Adapted Synthesis from Fluoro-Analog Patents

Although no direct patents for 2-methyl-3-amino-4'-chloro-benzophenone exist, the synthesis of 2-amino-4'-fluoro-benzophenone provides a transferable framework. By substituting fluorobenzene with chlorobenzene and introducing a methyl group at the ortho position, this two-step pathway becomes applicable:

Step 1: Friedel-Crafts Acylation

Phthalic imidine (isatoic anhydride) reacts with chlorobenzene in the presence of AlCl₃ to form 2-(4-chlorobenzoyl)benzamide. This step proceeds via electrophilic aromatic substitution, where AlCl₃ activates the acylating agent.

Key Conditions :

Step 2: Hofmann Degradation

The intermediate amide undergoes Hofmann degradation using sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) to yield the primary amine.

Reaction Protocol :

-

The amide is suspended in water, and NaOCl (5–10% w/w) is added.

-

NaOH (20–40% w/w) is introduced to generate the hypobromite intermediate.

Table 2: Hofmann Degradation Parameters

| Parameter | Value | Source |

|---|---|---|

| Amide Intermediate | 2-(4-Chlorobenzoyl)benzamide | |

| Oxidizing Agent | NaOCl (5–10% w/w) | |

| Base | NaOH (20–40% w/w) | |

| Temperature | 85–90°C | |

| Reaction Time | 30–50 minutes | |

| Yield | 85–90% (fluoro analog) |

Comparative Analysis of Methods

Efficiency and Practicality

-

Nitro Reduction :

-

Advantages : Single-step process, readily available reagents.

-

Limitations : Requires handling corrosive HCl and toxic SnCl₂; yields may vary with substrate purity.

-

-

Hofmann Degradation :

-

Advantages : High-purity product (>99% achievable); scalable for industrial use.

-

Limitations : Multi-step synthesis; sensitive to stoichiometric ratios of NaOCl/NaOH.

-

Table 3: Method Comparison

| Criteria | Nitro Reduction | Hofmann Degradation |

|---|---|---|

| Steps | 1 | 2 |

| Key Reagents | SnCl₂, HCl | NaOCl, NaOH |

| Yield | ~69–96% | 85–90% (adapted estimate) |

| Purity | ~95% | >99% |

| Scalability | Moderate | High |

Mechanistic Challenges and Solutions

Regioselectivity in Friedel-Crafts Acylation

Introducing the methyl group at the ortho position requires careful control of reaction conditions. AlCl₃ coordinates to the acyl chloride, directing electrophilic attack to the para position of the chlorobenzene ring. To achieve ortho-methyl substitution, pre-functionalized starting materials (e.g., methyl-containing phthalic imidine derivatives) or post-synthetic methylation may be necessary.

Byproduct Formation in Hofmann Degradation

Excess NaOCl can lead to over-oxidation, forming nitro compounds or azides. Mitigation strategies include:

Industrial-Scale Considerations

Q & A

Q. What are the optimal synthetic routes for 2-methyl-3-amino-4'-chloro-benzophenone, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of substituted benzophenones typically involves Friedel-Crafts acylation or Ullmann coupling. For this compound:

- Step 1: Start with 4-chlorobenzophenone as a precursor (common in benzophenone derivatives ).

- Step 2: Introduce the methyl group via alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions .

- Step 3: Amination at the 3-position can be achieved via nitration followed by reduction (e.g., using Sn/HCl) or direct nucleophilic substitution with NH₃ under high pressure .

- Optimization: Vary solvents (e.g., DMF vs. THF), catalysts (e.g., Pd/C for coupling reactions), and temperature. Monitor purity via HPLC (≥95% recommended for reproducibility) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Look for aromatic protons in the 6.5–8.0 ppm range. The amino group (–NH₂) may appear as a broad singlet at ~5.0 ppm (solvent-dependent) .

- ¹³C NMR: Confirm carbonyl (C=O) at ~195 ppm and chlorophenyl carbons at 120–140 ppm .

- Mass Spectrometry (HRMS): Calculate exact mass (e.g., C₁₄H₁₃ClN₂O = 260.06 g/mol) to verify molecular ion peaks .

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 minutes .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability:

- Acidic (pH 2–4): Protonation of the amino group may reduce reactivity.

- Basic (pH 8–10): Risk of hydrolysis at the carbonyl group.

- Protocol: Incubate the compound in buffers (pH 2–10) at 25°C for 24 hours; analyze degradation via TLC .

- Thermal Stability:

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for this compound?

Methodological Answer:

- Problem: Overlapping aromatic signals in ¹H NMR (common in ortho-substituted benzophenones ).

- Solution:

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

Methodological Answer:

Q. How does the substitution pattern (methyl, amino, chloro) influence the biological activity of benzophenone derivatives?

Methodological Answer:

- Case Study: Chlorine at the 4'-position enhances lipophilicity, improving membrane permeability .

- Amino Group: Acts as a hydrogen bond donor, critical for enzyme inhibition (e.g., antifungal activity in related compounds ).

- Experimental Design:

- Synthesize analogs (e.g., 3-nitro vs. 3-amino) and compare IC₅₀ values in bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.